n-(2,5-Dimethyl-4-nitrophenyl)acetamide
Description
Significance of Acetamide (B32628) Derivatives in Medicinal and Organic Chemistry
The acetamide functional group is a cornerstone in medicinal and organic chemistry due to its versatile chemical properties and prevalence in biologically active molecules. archivepp.com Acetamide derivatives exhibit a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties. archivepp.comnih.govtandfonline.com Paracetamol, a widely used analgesic and antipyretic, is a prime example of a simple yet effective acetamide-bearing drug. nih.govtandfonline.com
In the realm of drug development, the acetamide moiety is often incorporated into molecular designs to fine-tune pharmacokinetic parameters and enhance the chemical properties of a compound. archivepp.com For instance, N-substituted acetamides have been investigated for their ability to inhibit enzymes associated with various diseases, including cancer and bacterial infections. patsnap.com The amide bond's ability to form hydrogen bonds is a key factor in its interaction with biological targets like proteins and enzymes. patsnap.com
Furthermore, acetamide derivatives serve as crucial intermediates in organic synthesis. The amide bond can be formed through various methods, such as the reaction of acid chlorides with amines, and can also undergo hydrolysis under acidic or basic conditions. archivepp.com This reactivity makes acetamides valuable precursors for the synthesis of a diverse range of more complex molecules. nih.gov
Contextualization of Nitrophenyl Acetamide Compounds in Academic Inquiry
Nitrophenyl acetamide compounds are a class of molecules that have garnered significant interest in academic and industrial research. These compounds are characterized by a phenyl ring substituted with both a nitro group and an acetamide group. The relative positions of these functional groups give rise to different isomers, such as ortho, meta, and para-nitroacetanilide, each with distinct properties and applications. wikipedia.orgjcbsc.org
Historically, nitrophenyl acetamides have been pivotal as intermediates in the synthesis of various organic products, including dyes and pharmaceuticals. researchgate.netresearchgate.net For example, 4-nitroacetanilide is a precursor in the production of certain dyes. wikipedia.org The nitro group can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration, a key step in the synthesis of many pharmaceutical agents. jcbsc.org
In contemporary research, nitrophenyl acetamides continue to be explored for their potential biological activities. For instance, some derivatives have been investigated for their anticancer properties. caymanchem.com The electronic nature of the nitro group, being strongly electron-withdrawing, significantly influences the chemical reactivity and biological interactions of the molecule. The study of the synthesis and crystallization of compounds like N-(4-nitrophenyl)acetamide provides valuable insights into the behavior and potential utility of this class of compounds in developing new materials and therapeutic agents. jcbsc.org
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dimethyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-5-10(12(14)15)7(2)4-9(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRXWEPMOALPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290268 | |
| Record name | n-(2,5-dimethyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-69-4 | |
| Record name | 6954-69-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(2,5-dimethyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2,5 Dimethyl 4 Nitrophenyl Acetamide and Its Analogues
Established Synthesis Routes for Nitrophenyl Acetamide (B32628) Scaffolds
The construction of nitrophenyl acetamide frameworks, including N-(2,5-Dimethyl-4-nitrophenyl)acetamide, is typically achieved through multi-step synthetic sequences that rely on the careful orchestration of nitration and acylation reactions.
Approaches Involving Substituted Nitroaniline Precursors
A primary and well-established method for synthesizing this compound involves the direct acylation of its corresponding aniline (B41778) precursor, 2,5-dimethyl-4-nitroaniline (B186552). solubilityofthings.com This key intermediate is a light yellow crystalline solid. solubilityofthings.com The synthesis of this precursor often starts with 2,5-dimethylaniline (B45416) (2,5-xylidine). The amino group is first protected via acetylation to form 2,5-dimethylacetanilide. This protection serves to moderate the reactivity of the aniline and direct the subsequent electrophilic substitution.
The crucial step is the nitration of the acetanilide (B955). The acetamido group is an ortho-, para-director, and the steric hindrance from the two adjacent methyl groups guides the incoming nitro group primarily to the position para to the acetamido group (the 4-position). researchgate.net A mixture of nitric acid and sulfuric acid is commonly employed as the nitrating agent. jcbsc.orgresearchgate.net A patent describes a process where the nitration of 2,5-dimethylacetanilide yields a mixture of 2,5-dimethyl-4-nitroacetanilide and 3,6-dimethyl-2-nitroacetanilide. google.com The desired 4-nitro isomer can then be isolated. Subsequent hydrolysis of the acetamide group, typically under acidic prepchem.com or basic google.com conditions, yields the 2,5-dimethyl-4-nitroaniline precursor.
An alternative strategy involves the direct nitration of a protected aniline derivative, such as 2,6-dimethyl-(p-toluenesulpho)anilide, followed by deacylation to produce 2,6-dimethyl-4-nitroaniline (B101641) in high yields. researchgate.net This highlights the versatility of using protecting groups to control regioselectivity in the synthesis of substituted nitroanilines.
Table 1: Synthesis of Substituted Nitroaniline Precursors
| Starting Material | Key Transformation | Product | Typical Reagents | Reference |
|---|---|---|---|---|
| 2,5-Dimethylacetanilide | Nitration | 2,5-Dimethyl-4-nitroacetanilide | HNO₃ / H₂SO₄ | google.com |
| N-Phenylacetamide | Nitration | N-(4-nitrophenyl)acetamide | HNO₃ / H₂SO₄ | jcbsc.orgresearchgate.net |
| 2,6-Dimethyl-(p-toluenesulpho)anilide | Nitration & Deacylation | 2,6-Dimethyl-4-nitroaniline | HNO₃ / Acetic Acid | researchgate.net |
| 4-Nitroacetanilide | Hydrolysis | 4-Nitroaniline | H₂SO₄ (aq) or NaOH (aq) | prepchem.com |
Acylation and Alkylation Strategies in Amide Bond Formation
Amide bond formation is a cornerstone of organic synthesis. nih.govucl.ac.uk The most direct route to this compound is the acylation of 2,5-dimethyl-4-nitroaniline. This reaction, a type of nucleophilic acyl substitution, typically involves treating the amine with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. ncert.nic.in
The reaction is often performed in a suitable solvent, and for acylations using acid chlorides, a base such as pyridine (B92270) is frequently added. The base neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion. ncert.nic.inbyjus.com For instance, the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide is achieved by reacting 4-methoxy-2-nitroaniline (B140478) with acetic anhydride in glacial acetic acid. nih.gov Similarly, a general method for preparing various N-phenylacetamides involves dissolving the corresponding aniline in dichloromethane (B109758) and adding acetic anhydride. rsc.org
Alkylation, while not a primary method for the synthesis of the title compound itself, is a key transformation for its analogues. The nitrogen atom of the amide can be alkylated under specific conditions. For example, N-alkylation of acyl anilides can be achieved using reagents like dimethyl sulfate (B86663) in the presence of a base. google.com A synthetic route to 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide involves the methylation of 2-chloro-N-p-nitrophenylacetamide using a methylating agent. google.com
Table 2: Acylation and Alkylation Reactions
| Substrate | Reagent | Reaction Type | Product Example | Reference |
|---|---|---|---|---|
| Primary/Secondary Amine | Acid Chloride, Anhydride, or Ester | Acylation | Amide | ncert.nic.in |
| 4-Methoxy-2-nitroaniline | Acetic Anhydride | Acetylation | N-(4-Methoxy-2-nitrophenyl)acetamide | nih.gov |
| Anilines | Acetic Anhydride | Acetylation | N-Phenylacetamides | rsc.org |
| Acyl Anilides | Dimethyl Sulfate | N-Alkylation | N-Alkyl Acyl Anilides | google.com |
Application of Named Reactions in Related Acetamide Synthesis (e.g., Schotten-Baumann Reaction)
The Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann, is a widely used method for synthesizing amides from amines and acid chlorides. testbook.comwikipedia.org This reaction is particularly relevant for the synthesis of N-aryl acetamides. The reaction is typically carried out under biphasic conditions, with an aqueous base (like sodium hydroxide) and an organic solvent to dissolve the amine and acyl chloride. wikipedia.orglscollege.ac.in The base neutralizes the generated hydrochloric acid, preventing the formation of the non-nucleophilic ammonium (B1175870) salt and thus allowing the reaction to proceed. byjus.comwikipedia.org
An illustrative example is the reaction of benzylamine (B48309) with acetyl chloride to yield N-benzylacetamide. wikipedia.orglscollege.ac.in This methodology is broadly applicable and can be used for the acylation of various primary and secondary amines, making it a robust option for the synthesis of compounds structurally related to this compound. testbook.com The reaction conditions are also employed in the Fischer peptide synthesis. wikipedia.orglscollege.ac.in
Functional Group Reactivity and Derivatization Strategies
The chemical reactivity of this compound is governed by its two primary functional groups: the acetamide moiety and the activated nitrophenyl ring. These sites allow for a range of derivatization strategies.
Acylation Reactions of the Acetamide Moiety
While the amide nitrogen is generally less nucleophilic than an amine nitrogen due to resonance delocalization of the lone pair into the carbonyl group, it can still undergo further reactions under specific conditions. N-acylation to form an imide is possible, though it typically requires harsher conditions or highly reactive acylating agents. More commonly, the amide nitrogen can be alkylated. Studies on the alkylation of acyl anilides indicate that the reaction may proceed through the enolization and ionization of the acylamido group. google.com The formation of N,N-Bis(4-nitrophenyl)acetamide, an analogue where the amide nitrogen is bonded to two nitrophenyl rings, demonstrates the potential for multiple substitutions on the amide nitrogen. nih.govresearchgate.net
Nucleophilic Substitution Reactions on the Nitrophenyl Ring
The nitrophenyl group in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group activates the aromatic ring, particularly at the positions ortho and para to it, facilitating attack by nucleophiles.
Research on analogous systems, such as N-(5-halo-2-nitrophenyl)acetamide, demonstrates this reactivity. In these systems, the halogen at the 5-position (para to the nitro group) can be readily displaced by various nucleophiles, including amines. tandfonline.com For example, the reaction of N-(5-fluoro-2-nitrophenyl)acetamide with 2-aminoethanol results in the formation of N-(5-(2-hydroxyethylamino)-2-nitrophenyl)acetamide. tandfonline.com This indicates that in this compound, the nitro group itself could potentially act as a leaving group under certain conditions with potent nucleophiles, although displacement of other substituents, if present, is a more common pathway. The reaction of p-nitrophenyl carbonates with amines to form carbamates further illustrates the high reactivity of p-nitrophenyl systems towards nucleophiles. beilstein-journals.org
Amide Bond Hydrolysis Under Varied Conditions
The hydrolysis of the amide bond in acetanilide derivatives represents a fundamental chemical transformation, yielding a carboxylic acid and an amine. This reaction can be catalyzed under both acidic and basic conditions. While specific kinetic or mechanistic studies detailing the hydrolysis of this compound are not extensively documented in the available literature, the principles governing the hydrolysis of related acetanilides are well-established.
For instance, the hydrolysis of N-(o-acetaminoaryl)pyrroles to their corresponding N-(o-aminoaryl)pyrroles has been reported as a key step in the synthesis of certain heterocyclic compounds. scispace.com Generally, such transformations are achieved by heating the amide in the presence of a strong acid, such as hydrochloric acid, or a strong base like sodium hydroxide (B78521). The reaction mechanism under acidic conditions involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and the amine. The choice of acidic or basic conditions can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.
Design and Synthesis of Derivatives for Modulated Properties
The structural framework of this compound and its analogues serves as a versatile scaffold for the design and synthesis of new derivatives with tailored chemical and biological properties. By strategically modifying the core structure, researchers can modulate characteristics such as solubility, reactivity, and biological activity.
A common strategy involves the synthesis of ester derivatives to create hybrid molecules with combined functionalities. For example, esters of N-(4'-hydroxyphenyl)acetamide have been synthesized with various carboxylic acids, such as 5-benzoyl-1-methylpyrrole-2-acetic acids, to produce compounds with both analgesic and anti-inflammatory properties. google.com This approach involves the esterification of the phenolic hydroxyl group of the acetamide with an acyl chloride of the desired acid, often in the presence of a base like pyridine. google.com
Another avenue for derivatization is the modification of the amide nitrogen. The synthesis of N-alkylated derivatives has been demonstrated for analogous compounds. For instance, N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide was synthesized from its parent N-(2-bromo-5-nitrophenyl)acetamide. This reaction involves deprotonation of the amide nitrogen with a strong base like sodium hydride, followed by nucleophilic substitution with an alkyl halide, such as 3-chloro-2-methylprop-1-ene. Such modifications can significantly alter the steric and electronic profile of the molecule, leading to new properties.
The following table outlines a representative synthesis of an N-alkylated derivative, illustrating the reagents and conditions employed.
Table 1: Synthesis of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
| Step | Starting Material | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 1 | N-(2-bromo-5-nitrophenyl)acetamide | Sodium hydride | Dimethylformamide (DMF) | 0 °C, 1 hour | Deprotonated intermediate |
Reduction of Nitro Derivatives to Corresponding Amines
The reduction of the aromatic nitro group to a primary amine is one of the most significant and widely utilized transformations for nitroaryl compounds, including analogues of this compound. researchgate.net This conversion yields the corresponding aminoacetanilides, which are valuable intermediates in the synthesis of dyes and pharmaceuticals. scispace.comresearchgate.net A variety of reducing agents and reaction conditions can be employed to achieve this transformation, with the choice often depending on factors like cost, substrate sensitivity, and desired selectivity. scispace.com
A historically and industrially important method is the Bechamp reduction, which uses iron metal in the presence of a dilute acid, such as acetic acid or hydrochloric acid. researchgate.net This method is often favored for its cost-effectiveness and selectivity for the nitro group, even in the presence of other reducible functionalities. researchgate.net Another common approach involves the use of zinc metal in an acidic medium. researchgate.net
Catalytic hydrogenation is also a highly effective method. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org These reactions are often clean and high-yielding but may require specialized equipment for handling hydrogen gas.
Modern synthetic chemistry offers a range of alternative reagents that provide high chemoselectivity and operate under mild conditions. These include tin(II) chloride, sodium hydrosulfite, and metal-free systems like tetrahydroxydiboron. wikipedia.orgorganic-chemistry.org For example, an iron-based catalyst system using formic acid as a hydrogen source has been shown to effectively reduce nitroarenes to anilines under mild, base-free conditions. organic-chemistry.org
The following table summarizes several common methods used for the reduction of the nitro group in related N-(nitrophenyl)acetamides.
Table 2: Comparison of Methods for the Reduction of Aromatic Nitro Groups
| Method | Reducing Agent(s) | Solvent/Acid | Key Features | Starting Material Example | Product Example | References |
|---|---|---|---|---|---|---|
| Bechamp Reduction | Iron (Fe) | Dilute Acetic Acid | Cost-effective, selective for nitro groups. researchgate.net | N-(4-nitrophenyl)acetamide | N-(4-aminophenyl)acetamide | researchgate.net |
| Metal/Acid Reduction | Zinc (Zn) | Hydrochloric Acid (HCl) | Common laboratory method. researchgate.net | N-(4-nitrophenyl)acetamide | N-(4-aminophenyl)acetamide | researchgate.net |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Not specified | High yield, clean reaction. scispace.comwikipedia.org | Aromatic Nitro Compounds | Anilines | scispace.comwikipedia.org |
| Tin(II) Chloride | Tin(II) Chloride (SnCl₂) | Not specified | A classic method for nitro reduction. wikipedia.org | Aromatic Nitro Compounds | Anilines | wikipedia.org |
Biological and Pharmacological Research into N 2,5 Dimethyl 4 Nitrophenyl Acetamide Derivatives
Additional Biological Activities
Comprehensive searches of scientific databases and literature have not yielded specific studies on the additional biological activities of N-(2,5-Dimethyl-4-nitrophenyl)acetamide. The following sections reflect the absence of available research data for this specific compound.
There is no specific information available in the scientific literature regarding the antioxidant or radical scavenging properties of this compound. While other acetamide (B32628) derivatives have been evaluated for these properties, such data cannot be extrapolated to this specific compound. jcbsc.orgmdpi.com
A review of current scientific literature reveals no dedicated studies on the potential anti-inflammatory effects of this compound. Research on other acetamide derivatives suggests that this class of compounds can exhibit anti-inflammatory activity, often linked to the inhibition of enzymes like cyclooxygenase-II (COX-II), but specific investigations into this compound have not been published. jcbsc.orgijper.org
There is no evidence in the current scientific literature to suggest that this compound modulates the protein-protein interaction between GATA4 and NKX2-5. This specific interaction is a critical regulator in cardiac development and hypertrophy, and while it is a target for small molecule inhibitors, no research has been published that connects this compound to this pathway. researchgate.netbldpharm.comrsc.org
A thorough search of published studies indicates that there is no research on the effects of this compound on the N-Methyl-D-Aspartate Receptor (NMDAR). The role of NMDAR in synaptic plasticity is well-documented, but the potentiation or inhibition of this receptor by the specific compound has not been investigated.
Pharmacokinetic and Pharmacodynamic Research Methodologies
Specific pharmacokinetic and pharmacodynamic data for this compound are not available in the scientific literature. The methodologies described below are general approaches used for related compounds.
No specific in vitro or in silico protein binding studies for this compound have been published. Computational (in silico) methods, such as molecular docking, and experimental (in vitro) techniques are standard tools for predicting and confirming the interaction between small molecules and protein targets, but these have not been applied to this compound in any available research.
Investigation of Metabolic Pathways and Metabolite Identification (e.g., via Cytochrome P450 enzymes)
The metabolism of xenobiotics, including compounds like this compound, is a critical process that determines their biological activity, duration of action, and potential for toxicity. A major family of enzymes responsible for the phase I metabolism of a vast array of foreign compounds is the cytochrome P450 (CYP) superfamily. nih.govmdpi.com These enzymes are primarily located in the liver and are responsible for catalyzing a variety of oxidative, reductive, and hydrolytic reactions. mdpi.comnih.gov
For nitroaromatic compounds, two principal metabolic pathways have been identified: the reduction of the nitro group and the oxidation of other parts of the molecule. nih.gov
Nitroreduction: The reduction of the nitro group is a significant metabolic route for many nitroaromatic compounds. This process can be catalyzed by both mammalian and microbial enzymes. Under aerobic conditions, the nitro group can undergo a one-electron reduction to form a nitro anion radical. This radical can be re-oxidized back to the parent nitro compound in a "futile cycle," which can lead to the production of reactive oxygen species. nih.gov In anaerobic or hypoxic conditions, such as those found in the gut microbiota or in poorly oxygenated tissues, further reduction can occur, leading to the formation of nitroso, hydroxylamine, and ultimately, amino derivatives. mdpi.com It is plausible that this compound could undergo similar reductive metabolism. The resulting aminophenylacetamide derivative would represent a major metabolite. While hepatic enzymes can reduce some nitro compounds, the gut microflora is often a primary site for the reduction of many nitrobenzenes. nih.gov
Cytochrome P450-Mediated Oxidation: In addition to nitroreduction, cytochrome P450 enzymes can catalyze the oxidation of the aromatic ring or the methyl groups of this compound. Hydroxylation of the aromatic ring would introduce a polar hydroxyl group, facilitating further phase II conjugation reactions (e.g., glucuronidation or sulfation) and subsequent excretion. Oxidation of one or both of the methyl groups to form hydroxymethyl or carboxylic acid derivatives is another plausible metabolic pathway, similar to the methyl group oxidation observed in the metabolism of mononitrotoluenes. nih.gov
Research on the structurally related compound N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide has shown that it can be formed from its non-nitrated precursor through peroxynitrite-mediated oxidation under conditions of oxidative stress. nih.gov This suggests that in vivo formation of nitrated acetamides is possible, which could then be subject to the metabolic pathways described above.
The specific cytochrome P450 isoforms that might be involved in the metabolism of this compound have not been identified. However, major human CYP enzymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes would be necessary to determine the precise metabolic profile and the specific enzymes responsible. nih.gov
Table 1: Plausible Metabolic Pathways for this compound
| Metabolic Pathway | Potential Metabolites | Enzymatic System |
| Nitroreduction | N-(4-Amino-2,5-dimethylphenyl)acetamide | Gut Microbiota, Hepatic Enzymes (e.g., Cytochrome P450 reductases) |
| Aromatic Hydroxylation | Hydroxylated derivatives of this compound | Cytochrome P450 Enzymes (e.g., CYP1, CYP2, CYP3 families) |
| Methyl Group Oxidation | N-(2-Hydroxymethyl-5-methyl-4-nitrophenyl)acetamide, N-(2,5-Bis(hydroxymethyl)-4-nitrophenyl)acetamide, and corresponding carboxylic acids | Cytochrome P450 Enzymes |
Cellular Uptake and Permeability Assays
The ability of a compound to cross cellular membranes is a key determinant of its biological activity. For a compound like this compound to exert a pharmacological effect, it must first be absorbed and then penetrate target cells. The primary mechanism by which many small-molecule drugs cross biological membranes is passive diffusion. acs.org
The efficiency of passive diffusion is governed by several physicochemical properties of the molecule, including:
Lipophilicity: A moderate degree of lipophilicity (fat-solubility) is generally required for a compound to partition into and cross the lipid bilayer of the cell membrane.
Molecular Size: Smaller molecules tend to diffuse more readily across cell membranes.
Polar Surface Area (PSA): A lower PSA, which is the surface area occupied by polar atoms, is generally associated with better cell permeability.
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors can improve membrane permeability. acs.org
Experimental determination of cellular uptake and permeability typically involves in vitro assays. Common methods include:
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a high-throughput measure of passive permeability.
Caco-2 Permeability Assay: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium. This assay provides information on both passive diffusion and active transport across a biological barrier.
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, MDCK cells form a polarized monolayer with tight junctions and are often used to assess the potential for a compound to cross the blood-brain barrier.
Without experimental data from such assays, the precise cellular uptake and permeability of this compound remain speculative.
Table 2: Factors Influencing Cellular Permeability of Small Molecules
| Physicochemical Property | Influence on Passive Diffusion |
| High Lipophilicity | Generally increases permeability, but very high lipophilicity can lead to retention in the membrane. |
| Low Molecular Weight | Generally increases permeability. |
| Low Polar Surface Area (PSA) | Generally increases permeability. |
| Low Hydrogen Bond Count | Generally increases permeability. |
| Neutral Charge at Physiological pH | Generally favors permeability over charged species. |
Environmental Fate and Degradation Mechanisms of Nitrophenyl Acetamide Compounds
Environmental Persistence Assessment
The persistence of a chemical in the environment is a measure of the length of time it remains in a particular environmental compartment before being broken down or removed. For nitroaromatic compounds, persistence is a key concern. The stability of the benzene (B151609) ring, compounded by the electron-withdrawing nitro group, renders these molecules recalcitrant to rapid degradation. nih.gov
Several key factors determine the environmental half-life of nitrophenyl acetamide (B32628) compounds:
Chemical Structure: The number and position of nitro groups on the aromatic ring significantly impact degradation. An increase in the number of nitro groups makes the aromatic ring more electron-deficient, which increases its resistance to oxidative attack by enzymes like dioxygenases but makes it more susceptible to reductive degradation. mdpi.com The position of the nitro group relative to other substituents, such as the methyl and acetamide groups in n-(2,5-Dimethyl-4-nitrophenyl)acetamide, also influences degradation pathways and rates. researchgate.net
Environmental Conditions: The presence or absence of oxygen is a critical determinant. Aerobic and anaerobic degradation pathways are fundamentally different. Other factors include pH, temperature, moisture content, and the availability of other organic matter which can sometimes serve as a co-substrate and enhance biodegradation. nih.gov
Microbial Population: The presence of microorganisms adapted to degrade aromatic compounds is crucial for biological breakdown. Environments with a history of contamination by nitroaromatics often harbor microbial communities with an enhanced capacity for their degradation. cdc.gov
Sunlight (Photolysis): Photolysis, or the breakdown of compounds by light, can be a significant abiotic degradation process for nitroaromatics, particularly in surface waters. cdc.govcdc.gov The presence of sensitizing substances, like humic acids in natural waters, can accelerate this process. cdc.gov
Table 1: Estimated Environmental Half-lives of Selected Nitroaromatic Compounds This table provides illustrative data for related compounds to contextualize the potential persistence of nitrophenyl acetamides.
| Compound | Environmental Compartment | Condition | Estimated Half-life | Reference(s) |
|---|---|---|---|---|
| Nitrophenols | Atmosphere | - | 3 - 18 days | cdc.gov |
| 4-Nitrophenol (B140041) | Topsoil | Aerobic | 1 - 3 days | cdc.gov |
| 4-Nitrophenol | Topsoil | Anaerobic | ~14 days | cdc.gov |
| 4-Nitrophenol | Subsoil | Aerobic | ~40 days | cdc.gov |
| 1,3-Dinitrobenzene (B52904) | Water | Photolysis | 23 days | cdc.gov |
Biodegradation Pathways in Aquatic and Terrestrial Environments
Biodegradation is a primary mechanism for the removal of nitroaromatic compounds from the environment, driven by the metabolic activity of microorganisms. nih.gov The initial step in the breakdown of these compounds typically involves either an oxidative or a reductive attack on the molecule.
Under aerobic conditions, bacteria have evolved several strategies to metabolize nitroaromatic compounds. nih.gov The initial attack often involves enzymes that are not typically active on the corresponding non-nitrated aromatic compounds. dtic.mil
Two main oxidative pathways are:
Dioxygenase Attack: Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, leading to the formation of a substituted catechol. This step often results in the spontaneous elimination of the nitro group as nitrite (B80452). nih.govdtic.mil For example, the degradation of 2,6-dinitrotoluene (B127279) (2,6-DNT) by Burkholderia cepacia is initiated by a dioxygenase that converts it to 3-methyl-4-nitrocatechol with the release of a nitrite ion. dtic.milnih.gov
Monooxygenase Attack: Monooxygenase enzymes can hydroxylate the aromatic ring, which can also lead to the elimination of the nitro group. nih.govannualreviews.org This mechanism is common in the degradation of nitrophenols. nih.gov
A reductive pathway can also occur aerobically, where the nitro group is reduced to a nitroso, then a hydroxylamino, and finally an amino group. The resulting aminophenols or other aminoaromatics are often more amenable to subsequent degradation. nih.gov
In the absence of oxygen, the primary route of transformation for nitroaromatic compounds is the reduction of the nitro group. nih.govdtic.mil This process is generally faster and more common than oxidative pathways under anaerobic conditions.
The typical anaerobic pathway involves a stepwise reduction: R-NO₂ (Nitroaromatic) → R-NO (Nitrosoaromatic) → R-NHOH (Hydroxylaminoaromatic) → R-NH₂ (Aromatic Amine)
This reduction is catalyzed by nitroreductase enzymes found in a wide range of anaerobic bacteria, such as Clostridium and Desulfovibrio species. nih.gov The resulting aromatic amines are generally less toxic and more biodegradable than their nitroaromatic precursors. psu.edu While individual anaerobic species may only perform the initial reduction, consortia of different bacteria can work synergistically to achieve complete mineralization of the compound to methane (B114726) and carbon dioxide. mdpi.compsu.edu
A diverse array of microorganisms, including bacteria and fungi, are capable of transforming or completely mineralizing nitroaromatic compounds. nih.govnih.gov
Bacteria: Aerobic bacteria such as Pseudomonas, Burkholderia, Comamonas, and Rhodococcus have been extensively studied for their ability to degrade nitroaromatics. mdpi.comdtic.milnih.gov For instance, Comamonas sp. JS765 can use nitrobenzene (B124822) as its sole source of carbon, nitrogen, and energy. mdpi.com Under anaerobic conditions, genera like Clostridium and Desulfovibrio are key players in the reduction of nitro groups. nih.gov
Fungi: White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective at degrading highly substituted nitroaromatics like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). cdc.govnih.gov They utilize powerful, non-specific extracellular enzymes that can attack these recalcitrant molecules.
Table 2: Examples of Microorganisms and their Role in Nitroaromatic Degradation
| Microorganism | Condition | Compound(s) Degraded | Degradation Mechanism | Reference(s) |
|---|---|---|---|---|
| Burkholderia sp. | Aerobic | 2,4-Dinitrotoluene (2,4-DNT) | Oxidative (Dioxygenase) | dtic.mil |
| Pseudomonas spp. | Aerobic/Anaerobic | Nitrotoluenes, Nitrophenols | Oxidative and Reductive | mdpi.comresearchgate.net |
| Comamonas sp. | Aerobic | Nitrobenzene | Oxidative (Dioxygenase) | mdpi.com |
| Phanerochaete chrysosporium | Aerobic | 2,4-DNT, TNT | Mineralization (Extracellular Enzymes) | cdc.govnih.gov |
| Clostridium spp. | Anaerobic | TNT, various nitroaromatics | Reductive (Nitro group reduction) | nih.gov |
| Desulfovibrio spp. | Anaerobic | various nitroaromatics | Reductive (Nitro group reduction) | nih.gov |
Abiotic Transformation Processes
In addition to biological degradation, nitroaromatic compounds can be transformed in the environment through non-biological (abiotic) processes. The two most significant abiotic processes are photolysis and hydrolysis.
Photolysis: Many nitroaromatic compounds absorb light in the UV spectrum, making them susceptible to degradation by sunlight (photolysis), especially in clear, shallow waters. cdc.govnih.gov The rate of photolysis can be significantly enhanced by the presence of other substances in the water, such as humic acids, which act as photosensitizers. cdc.gov Direct photolysis can lead to the formation of various products, including nitrophenols from nitrobenzene. nih.gov Advanced oxidation processes, which generate highly reactive hydroxyl radicals, can also effectively degrade these compounds. nih.govtandfonline.com
Hydrolysis: Hydrolysis, the reaction with water, is generally not a significant degradation pathway for most nitroaromatic compounds under typical environmental conditions (neutral pH). cdc.gov The carbon-nitrogen bond of the nitro group attached to the aromatic ring is quite stable and resistant to cleavage by water. epa.gov
Photolytic Degradation in Air and Water
The photolytic degradation of This compound in the environment is influenced by its ability to absorb ultraviolet (UV) radiation. The presence of a nitro group on the phenyl ring suggests that this compound will absorb light at wavelengths relevant to environmental conditions. nih.gov Studies on related nitrophenyl compounds provide insights into the potential photolytic pathways.
For instance, the photodecomposition of aminols containing a nitrophenylamino moiety has been shown to be pH-dependent, with significantly higher degradation rates under alkaline conditions. nih.gov In one study, a compound with a para-nitro group relative to the amino moiety achieved 100% conversion at a pH of 11 or higher when irradiated. nih.gov This suggests that the photolysis of This compound in water could be enhanced in alkaline environments.
Furthermore, research on the photodegradation of nifedipine, which contains a dimethyl-nitrophenyl group, revealed that exposure to UV light leads to the formation of a nitrosophenyl derivative. researchgate.net This indicates a potential pathway for the atmospheric and aquatic phototransformation of This compound . The absorption of UV light can excite the nitro group, leading to intramolecular reactions and the formation of various photoproducts. The specific products and degradation rates for This compound would require specific experimental investigation.
Hydrolytic Stability and Pathways
The hydrolytic stability of This compound is a key factor in its environmental persistence. The amide linkage in the molecule can be susceptible to hydrolysis, breaking the bond between the acetyl group and the aminophenyl group. This process can be influenced by pH and temperature.
Studies on the hydrolysis of related compounds, such as p-nitrophenyl glycosides, have demonstrated that the p-nitrophenyl group is very acid-labile. oup.com For example, approximately 30% of p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside was found to be damaged under acidic conditions (66% acetic acid at 100°C for 30 minutes). oup.com This suggests that the amide bond in This compound may also be susceptible to acid-catalyzed hydrolysis, leading to the formation of 2,5-Dimethyl-4-nitroaniline (B186552) and acetic acid.
Formation and Occurrence in the Environment
Anthropogenic Sources and Atmospheric Formation
Direct anthropogenic sources of This compound are not well-documented in publicly available literature. However, its chemical structure suggests potential origins related to industrial synthesis. The synthesis of similar compounds, such as N-(4-nitrophenyl) acetamide, involves the nitration of N-phenylacetamide. jcbsc.org It is plausible that This compound could be formed through the nitration of 2,5-dimethylacetanilide, a compound that may be used in various chemical manufacturing processes.
Atmospheric formation could occur through the gas-phase reactions of precursor compounds. For example, nitrotoluenes and nitroxylenes, which are related to the dimethyl-nitrophenyl moiety of the target compound, are known to be present in the atmosphere. uv-vis-spectral-atlas-mainz.org The atmospheric chemistry of these compounds involves reactions with hydroxyl radicals (•OH) and other atmospheric oxidants, which could potentially lead to the formation of more complex nitrated aromatic compounds. However, the specific pathways leading to the atmospheric formation of This compound have not been elucidated.
Metabolite Formation from Related Compounds (e.g., insecticides)
This compound may be formed in the environment as a transformation or degradation product of larger, more complex molecules, such as certain pesticides. A notable example of a structurally related pesticide is fenitrothion (B1672510), or Sumithion, which is O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate. nih.govnih.govacs.orgorst.eduherts.ac.ukacs.orgwikipedia.orgacs.orgtwigachemicals.comnih.gov
The metabolism of fenitrothion has been studied in various organisms and environmental systems. nih.govacs.org A major metabolic pathway involves the reduction of the nitro group to an amino group, forming aminofenitrothion. herts.ac.uk Another significant degradation product is 3-methyl-4-nitrophenol, which is formed through the cleavage of the phosphate (B84403) ester bond. herts.ac.uk
While This compound is not a direct metabolite of fenitrothion due to the different substitution pattern (3-methyl vs. 2,5-dimethyl), the metabolic pathways of fenitrothion provide a strong indication of how a parent compound with a 2,5-dimethyl-4-nitrophenyl moiety might be degraded. If a pesticide or other xenobiotic containing the This compound structure were released into the environment, it is plausible that it would undergo similar metabolic transformations, leading to the formation of This compound as a stable intermediate or final degradation product.
The degradation of 2,5-dimethyl-4-nitroaniline, a potential hydrolysis product of the target compound, is also relevant. solubilityofthings.com Microbial degradation of nitroaromatic amines can occur under both aerobic and anaerobic conditions, often starting with the reduction of the nitro group. researchgate.net
Future Research Directions and Applications in Advanced Chemical Research
Development of Novel Derivatives with Enhanced Bioactivity
A primary avenue for future research lies in the synthesis and evaluation of novel derivatives of N-(2,5-Dimethyl-4-nitrophenyl)acetamide to explore and enhance potential biological activities. The core structure is a viable starting point for chemical modification. The nitro group (NO2) is a well-known pharmacophore and toxicophore, contributing to the bioactivity of many compounds, while also being a strong electron-withdrawing group that influences molecular interactions. The acetamide (B32628) linkage is also a common feature in many pharmacologically active molecules.
Research on structurally related compounds has revealed promising biological effects, suggesting that derivatives of this compound could yield valuable results. For instance, various acetamide derivatives have demonstrated antioxidant and potential anti-inflammatory properties. Moreover, the thiazole (B1198619) scaffold, when incorporated into derivatives, has been explored for developing novel antineoplastic drug candidates. Studies on other nitro-containing heterocycles have shown significant antibacterial activity against pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis.
Future work should focus on systematic modifications of the this compound structure. This could include:
Modification of the acetamide group: Introducing different substituents on the acetyl group or the amide nitrogen to alter lipophilicity and hydrogen bonding capacity.
Reduction of the nitro group: Converting the nitro group to an amino group, which can serve as a handle for further functionalization and often leads to a significant change in biological activity, potentially reducing cytotoxicity.
Alteration of the aromatic ring substituents: Modifying the methyl groups or introducing other functional groups onto the phenyl ring to fine-tune electronic properties and steric bulk.
The table below illustrates hypothetical modifications and the target activities based on findings from related compound classes.
| Derivative Structure (Modification from Parent Compound) | Target Biological Activity | Rationale based on Related Compounds |
| N-(4-amino-2,5-dimethylphenyl)acetamide (Nitro group reduction) | Anticancer, Antimicrobial | Reduction of nitro group can alter toxicity profiles and is a key step in the mechanism of some nitro-based drugs. |
| 2-Chloro-N-(2,5-dimethyl-4-nitrophenyl)acetamide (Halogenation of acetyl group) | Enhanced Antimicrobial Activity | The presence of a chloro atom on the acetamide moiety has been shown to improve antimicrobial activity in related molecules. |
| N-(2,5-dimethyl-4-nitrophenyl)propenamide (Modification of acetyl group) | Modulated Bioactivity | Altering the linker between the phenyl ring and the amide can affect binding to biological targets. |
Exploration of New Pharmacological Targets and Therapeutic Areas
Identifying the specific molecular targets of this compound and its future derivatives is crucial for understanding their mechanism of action and therapeutic potential. The nitroaromatic class of compounds is known to exert biological effects through various mechanisms, including the generation of reactive nitroso and superoxide (B77818) species that can damage DNA, leading to antimicrobial and cytotoxic effects.
Future pharmacological evaluations should aim to:
Screen for broad-spectrum bioactivity: Test the compound and its derivatives against a wide range of targets, including bacterial and fungal strains, various cancer cell lines, and parasites.
Identify specific enzyme inhibition: Investigate the interaction of these molecules with key enzymes. For example, acetamide derivatives have been studied as inhibitors of cyclooxygenase-II (COX-II), a target for anti-inflammatory drugs. Other related compounds have been evaluated as potential inhibitors of enzymes like α-glucosidase and α-amylase for antidiabetic applications.
Utilize target identification technologies: Employ modern techniques such as proteomics and chemical probes to identify the specific proteins that bind to this compound within a cell.
While direct studies on this compound are sparse, research on related structures provides a roadmap. For example, certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been synthesized and evaluated as potential FVIIa inhibitors for anticoagulant activity. Similarly, S-acetamide derivatives of thiopyrimidine have been studied as anticonvulsant agents. These studies highlight the diverse therapeutic areas that could be relevant for novel derivatives of this compound.
Advancements in Synthetic Methodologies for Sustainable Production
The advancement of synthetic routes for this compound and its derivatives is essential for enabling efficient and environmentally responsible research and potential future production. The conventional synthesis of this compound likely involves the acetylation of 2,5-dimethyl-4-nitroaniline (B186552) using reagents like acetic anhydride (B1165640) or acetyl chloride. The synthesis of the precursor, 2,5-dimethyl-4-nitroaniline, is achieved through the nitration of 2,5-dimethylaniline (B45416).
Future research in this area should focus on the principles of green chemistry to develop more sustainable synthetic protocols. This includes:
Using safer solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids.
Catalytic methods: Developing catalytic versions of the acylation and nitration reactions to reduce waste and improve atom economy. For instance, solid acid catalysts could be explored for nitration to avoid the use of strong acid mixtures like H2SO4/HNO3.
Energy efficiency: Exploring microwave-assisted or flow chemistry syntheses to reduce reaction times and energy consumption.
The table below outlines potential areas for improvement in the synthesis process.
| Synthetic Step | Conventional Method | Potential Sustainable Advancement | Benefit |
| Nitration | Nitration of N-phenylacetamide with HNO3/H2SO4. | Use of solid acid catalysts or milder nitrating agents. | Reduced acid waste, easier product separation. |
| Acylation | Acetylation with acetic anhydride or acetyl chloride. | Enzyme-catalyzed acylation or use of less hazardous acylating agents. | Milder reaction conditions, higher selectivity. |
| Purification | Recrystallization from organic solvents. | Supercritical fluid chromatography or crystallization in green solvents. | Reduced solvent consumption and waste. |
Integration of Computational and Experimental Approaches for Drug Discovery
The integration of computational and experimental methods is a cornerstone of modern drug discovery, offering a more rational and efficient path from a starting compound to a potential drug candidate. This synergistic approach can significantly accelerate the research and development of this compound derivatives.
A proposed integrated workflow would involve:
In Silico Design and Screening: Using the parent structure of this compound to computationally design a virtual library of derivatives with varied substituents.
Molecular Docking: Screening this virtual library against the 3D structures of known pharmacological targets (e.g., bacterial enzymes, protein kinases) to predict binding affinities and modes. This helps prioritize which derivatives to synthesize.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. This early-stage analysis helps to eliminate compounds that are likely to have poor pharmacokinetic profiles or high toxicity.
Synthesis and In Vitro Validation: Synthesizing the most promising candidates identified through computational screening and experimentally testing their biological activity and cytotoxicity.
Iterative Optimization: Using the experimental results to refine the computational models and design a new generation of improved derivatives, creating a feedback loop for lead optimization.
The following table shows an example of in silico predicted properties for hypothetical derivatives, a crucial step in prioritizing synthetic targets.
| Compound | Predicted Target | Docking Score (kcal/mol) | Predicted Oral Bioavailability | Predicted Toxicity Risk |
| Derivative A | Bacterial DNA gyrase | -8.5 | High | Low |
| Derivative B | Human COX-II | -7.9 | High | Moderate |
| Derivative C | Fungal lanosterol (B1674476) 14-alpha demethylase | -9.1 | Medium | Low |
Environmental Risk Assessment and Remediation Strategies
Given that this compound is a nitroaromatic compound, a class of chemicals known for their environmental persistence and potential toxicity, a thorough environmental risk assessment is imperative. Nitroaromatic compounds are often resistant to degradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene (B151609) ring. They are frequently listed as priority pollutants.
Future research must address the following:
Environmental Fate and Transport: Investigating the compound's mobility in soil and water, its potential to bioaccumulate, and its persistence. Aromatic nitro compounds are generally resistant to chemical hydrolysis but can undergo photolysis.
Toxicity and Mutagenicity: Assessing the acute and chronic toxicity of the compound and its degradation products to various organisms, including microbes, algae, aquatic invertebrates, and fish. The reduction of nitro groups can sometimes lead to the formation of carcinogenic aromatic amines.
Biodegradation and Bioremediation: Exploring the potential for microorganisms (bacteria, fungi) to degrade this compound. Research on other nitroaromatics has identified various microbial degradation pathways, which can occur under both aerobic and anaerobic conditions, often initiated by nitroreductase enzymes. Identifying microbes that can use such compounds as a source of carbon or nitrogen could lead to effective bioremediation strategies for contaminated sites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-Dimethyl-4-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acetylation of the corresponding aniline derivative using acetic anhydride or acetyl chloride. A typical procedure involves refluxing 2,5-dimethyl-4-nitroaniline with acetic anhydride in a polar aprotic solvent (e.g., DMF) for 1–3 hours, followed by quenching with ice-water and recrystallization from ethanol . Optimization includes adjusting reaction temperature (80–120°C), stoichiometry (1:1.2 molar ratio of aniline to acetylating agent), and catalyst (e.g., H₂SO₄ or pyridine) to improve yield. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- ¹H NMR : Expect a singlet for the acetamide methyl group (~2.1 ppm) and aromatic protons influenced by nitro and methyl substituents (δ 7.5–8.5 ppm). Splitting patterns reflect para/ortho substitution .
- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (C₁₀H₁₂N₂O₃: 208.22 g/mol) and fragmentation patterns (e.g., loss of acetyl group) .
Advanced Research Questions
Q. How do substituent positions (methyl and nitro groups) influence the electronic structure and reactivity of this acetamide derivative?
- Methodological Answer : The electron-withdrawing nitro group at the para position deactivates the aromatic ring, reducing electrophilic substitution reactivity. Methyl groups at the 2- and 5-positions introduce steric hindrance, directing further reactions to the less hindered meta position. Computational studies (DFT) can map electron density distributions and predict sites for nucleophilic attack . Experimental validation via Hammett plots or kinetic isotope effects is recommended to quantify substituent effects.
Q. What strategies can resolve contradictions in crystallographic data versus solution-phase spectroscopic results for this compound?
- Methodological Answer : Discrepancies may arise from polymorphism or solvent interactions. Single-crystal X-ray diffraction (as in ) provides definitive solid-state structures, while variable-temperature NMR or NOESY can probe conformational flexibility in solution. If crystal data conflict with spectroscopic assignments, re-examine sample purity (HPLC) or consider dynamic effects (e.g., rotational barriers) using VT-NMR .
Q. How to address discrepancies in melting point or purity data across different studies?
- Methodological Answer : Variations in melting points (e.g., 155–162°C in related compounds ) often stem from impurities or polymorphic forms. Standardize purification methods (e.g., recrystallization solvents, gradient sublimation) and validate purity via complementary techniques (HPLC, elemental analysis). Report detailed experimental conditions (heating rate, apparatus calibration) to ensure reproducibility .
Q. What are the implications of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) observed in related acetamide crystals for the material’s stability and formulation?
- Methodological Answer : Hydrogen bonding (e.g., C=O⋯H-N interactions) and π-π stacking (aromatic ring interactions) stabilize crystal lattices, influencing melting points and solubility. For this compound, predict packing motifs using Mercury software and compare with analogs (e.g., ’s head-to-tail chains). Such analysis guides co-crystal design for improved bioavailability or thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
